molecular formula C21H21N3O4 B2829618 benzyl 4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carboxylate CAS No. 1903842-67-0

benzyl 4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carboxylate

Cat. No.: B2829618
CAS No.: 1903842-67-0
M. Wt: 379.416
InChI Key: UHKUINDZZQWLFD-UHFFFAOYSA-N
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Description

Benzyl 4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carboxylate is a complex organic compound that features a quinazolinone moiety linked to a piperidine ring through a carboxylate ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Piperidine Ring Formation: The piperidine ring can be introduced via nucleophilic substitution reactions involving piperidine and appropriate electrophilic intermediates.

    Esterification: The final step involves the esterification of the quinazolinone derivative with benzyl chloroformate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the benzyl group.

    Reduction: Reduction reactions can target the quinazolinone moiety, potentially converting it to a dihydroquinazoline derivative.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinazolinone or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone N-oxides, while reduction could produce dihydroquinazoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of benzyl 4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone moiety may act as a pharmacophore, binding to active sites and modulating biological activity. The piperidine ring can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2,4-dioxo-1,2-dihydroquinazoline and its analogs.

    Piperidine Derivatives: Compounds such as piperidine-1-carboxylate esters and their analogs.

Uniqueness

Benzyl 4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carboxylate is unique due to the combination of the quinazolinone and piperidine moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

benzyl 4-(2,4-dioxo-1H-quinazolin-3-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c25-19-17-8-4-5-9-18(17)22-20(26)24(19)16-10-12-23(13-11-16)21(27)28-14-15-6-2-1-3-7-15/h1-9,16H,10-14H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKUINDZZQWLFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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